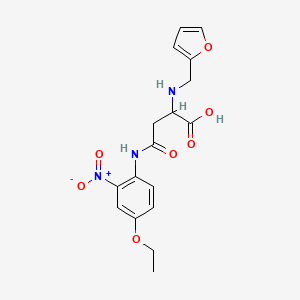
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide, also known as THCVHS, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic derivative of the natural compound tetrahydrocannabinol (THC), which is found in the cannabis plant. THCVHS has shown potential in various applications, including as a therapeutic agent for treating various diseases.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
Researchers have developed various synthetic routes to create compounds related to "N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide", exploring their chemical properties and potential applications. For instance, Stevens et al. (1984) discussed the synthesis of a broad-spectrum antitumor agent, highlighting the process involving 5-diazoimidazole-4-carboxamide and alkyl isocyanates, leading to compounds with significant antitumor activity (Stevens et al., 1984). Similarly, Wang et al. (1997) explored new synthetic pathways to the antitumor drug temozolomide, underlining the importance of such synthetic advancements in developing effective cancer treatments (Wang et al., 1997).
Characterization and Structural Analysis
The characterization and structural analysis of derivatives have been a focal point of research. Özer et al. (2009) synthesized and characterized N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, providing insights into their structural properties through elemental analyses, IR spectroscopy, and single crystal X-ray diffraction studies (Özer et al., 2009). Such detailed analyses are crucial for understanding the compound's potential applications in various fields.
Potential Medical and Biological Applications
Several studies have hinted at the potential medical and biological applications of these compounds. For example, compounds with similar structures have shown promising antitumor, antimicrobial, and antiallergic activities, suggesting that "this compound" could also have significant applications in these areas. Yoshida et al. (2005) synthesized benzothiazole derivatives that exhibited potent antitumor activities, indicating the potential of similar compounds in cancer therapy (Yoshida et al., 2005).
Electrochromic and Photoluminescence Properties
Compounds related to "this compound" have been studied for their electrochromic and photoluminescence properties, suggesting applications in materials science. Hsiao et al. (2013) synthesized electroactive polyamides with pendent carbazole groups, revealing their potential in creating strong and flexible films for various technological applications (Hsiao et al., 2013).
Propiedades
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c23-20(15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)22-19/h10-12,15,22H,1-9,13H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCYZXBYZAYLLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2405087.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2405093.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B2405099.png)
![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)
![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2405101.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2405104.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2405105.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2405108.png)